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Introduction

Rhenium and its alloys are increasingly vital in the electronics industry, prized for their high
melting points, excellent conductivity, and superior wear resistance. Rhenium fluorides,
particularly Rhenium Hexafluoride (ReFs), serve as key precursors for depositing high-purity
rhenium thin films and tungsten-rhenium alloys. These materials are integral to the fabrication
of various electronic components, including transistors, integrated circuits, and high-
temperature thermocouples. This document provides detailed application notes and
experimental protocols for the use of rhenium fluorides in thin film deposition via Chemical
Vapor Deposition (CVD) and potential applications in plasma etching.

Properties of Rhenium Fluorides

Rhenium hexafluoride (ReFs) and rhenium heptafluoride (ReF7) are the most common fluorides
of rhenium used in industrial applications. A summary of their key physical and chemical
properties is presented in Table 1.
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Rhenium Hexafluoride Rhenium Heptafluoride
Property
(ReFe) (ReF7)
Molar Mass 300.20 g/mol [1] 319.196 g/mol [2]
Yellow crystalline solid or ) ) )
Appearance o Bright yellow crystalline solid[2]
liquid[1]
Melting Point 18.5 °C[1] 48.3 °C[2]
Boiling Point 33.7 °C[1] 73.72 °C[2]
Density 4.94 glcm?3[1] 4.3 g/lcm3[2]
) Reaction of ReF7 with Re Direct fluorination of Re metal
Synthesis
metal at 300 °C[1] at 400 °C[2]

Applications in the Electronics Industry

Chemical Vapor Deposition (CVD) of Rhenium and
Tungsten-Rhenium Thin Films

Rhenium hexafluoride is a volatile precursor well-suited for the CVD of high-purity rhenium and
tungsten-rhenium alloy thin films. These films are utilized in various electronic components that
demand high-temperature stability and excellent electrical performance.

Logical Workflow for CVD of Rhenium Films:

Precursor & Substrate Preparation

Substrate Cleaning & Loading
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Caption: Workflow for CVD of Rhenium Films.

Experimental Protocol: CVD of Rhenium Thin Films

This protocol outlines the hydrogen reduction of rhenium hexafluoride to deposit a pure
rhenium thin film.

Materials and Equipment:

Rhenium hexafluoride (ReFe) precursor

Hydrogen (Hz2) gas (ultra-high purity)

Argon (Ar) or Nitrogen (N2) gas (ultra-high purity)

Substrate (e.g., silicon wafer, graphite)

Chemical Vapor Deposition (CVD) reactor with a heated substrate holder and mass flow
controllers

Procedure:

e Substrate Preparation:

o Clean the substrate using a standard cleaning procedure appropriate for the substrate
material (e.g., RCA clean for silicon wafers).

o Load the substrate into the CVD reactor.

e Reactor Purge:

o Purge the reactor with an inert gas (Ar or N2) to remove any residual air and moisture.

e Heating and Gas Stabilization:

o Heat the substrate to the desired deposition temperature (e.g., 250 °C).
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o Establish a stable flow of hydrogen (Hz) carrier gas into the reactor.

o Deposition:

o Introduce ReFs vapor into the reactor at a controlled flow rate. The ratio of H2 to ReFe is a
critical parameter influencing the deposition.[3]

o The hydrogen reduction of ReFe will occur on the heated substrate surface, depositing a
rhenium film. The reaction is: ReFs(g) + 3H2(g) — Re(s) + 6HF(Q).

o Maintain the deposition conditions for the desired film thickness.
e Post-Deposition:

o Stop the flow of ReFes and continue the Hz flow for a short period to ensure complete
reaction of any remaining precursor.

o Turn off the heater and allow the substrate to cool down to room temperature under an
inert gas atmosphere.

o Unload the coated substrate.

Process Parameters and Film Properties:
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Resulting Film

Parameter Value/Range Reference
Property

Substrate 250 °C (near- Coherent rhenium 3]

Temperature optimum) deposits
70-75% deposition

H2 to ReFs Gas ) .

] 25 (near-optimum) efficiency for coherent  [3]

Volume Ratio )
rhenium

Film Purity High-purity [3]

Microhardness
907 (100 g load)

[3]

(Knoop)
Resistivity (at room 18.0 uQ cm (for films ]
temp.) grown at >1100 K)

Plasma Etching of Rhenium and Other Electronic

Materials

While the use of rhenium fluoride gas as a primary etchant is not widely documented,

fluorine-based plasmas (e.g., using SFe or NF3) are commonly employed for etching various

materials in the electronics industry, including rhenium itself. The high volatility of rhenium-

fluorine compounds makes fluorine-based plasmas effective for this purpose.

Signaling Pathway for Anisotropic Plasma Etching of Rhenium:
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Caption: Anisotropic Plasma Etching of Rhenium.

Experimental Protocol: Anisotropic Plasma Etching of Rhenium
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This protocol describes a general method for anisotropically etching rhenium films using a
fluorine-based plasma.

Materials and Equipment:

Rhenium-coated substrate

Fluorine-containing etchant gas (e.g., SFe, NF3, CF4)

Oxygen (O2) gas (optional, to enhance fluorine generation)

Electron Cyclotron Resonance (ECR) plasma etch chamber with a heated chuck

Patterned mask on the rhenium surface (e.g., photoresist, hard mask)

Procedure:

e Substrate Preparation:

o Ensure the rhenium surface is clean and the mask is properly patterned.

o Load the substrate into the ECR plasma etch chamber.

e Chamber Conditions:

o Evacuate the chamber to the desired base pressure.

o Heat the substrate to a temperature that promotes the formation of volatile rhenium-
fluoride compounds (typically above 150 °C).[4]

e Plasma Generation and Etching:

o Introduce the fluorine-containing gas (and optionally oxygen) into the chamber at a
controlled flow rate.

o Apply microwave power to generate the ECR plasma.[4] The plasma will contain fluorine
ions that are directed towards the substrate.
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o The energetic fluorine ions anisotropically bombard the rhenium surface, reacting to form

volatile rhenium-fluorine compounds.

o These volatile byproducts are removed by the vacuum system.

o Endpoint Detection and Post-Etch:

o Monitor the etching process using an appropriate endpoint detection method (e.g., optical

emission spectroscopy).

o Once the desired etch depth is achieved, turn off the plasma and gas flows.

o Allow the substrate to cool under vacuum or in an inert atmosphere before unloading.

Process Parameters and Etch Characteristics:

Parameter Value/Range Effect Reference
Provides fluorine ions
Etchant Gas SFe, NF3, CFa ) ] [4]
for chemical etching
Substrate Promotes volatilization
> 150 °C [4]
Temperature of etch products
Affects ion mean free
Chamber Pressure 5 - 50 mTorr path and plasma [4]
density
Can increase the
Oxygen Addition 2% - 20% concentration of [4]
fluorine radicals
Etch Rate of Rhenium 13 nm/min (field- 5]
with XeF2 enhanced)
Spontaneous Etch _
] 3 nm/min - [5]
Rate of Re with XeF2
o High selectivity for
**Selectivity of SFe B N
o >40:1 silicon over silicon [6]
plasma (Si:SiO2) ** o
dioxide
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Note on Selectivity: The selectivity of fluorine-based plasmas is highly dependent on the
specific gas chemistry and process parameters. For instance, in an SFe-O2 plasma, high
selectivity for etching silicon over silicon dioxide can be achieved.[6] The selectivity for etching
rhenium versus other materials like SiO2 or Si would need to be experimentally determined for
a specific process.

Safety Precautions

Rhenium fluorides and the byproducts of these processes (such as HF) are highly corrosive
and toxic. All handling of these chemicals should be performed in a well-ventilated fume hood
with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety
goggles, and a lab coat. A hydrogen fluoride (HF) safety protocol should be in place, and
calcium gluconate gel should be readily available in case of skin contact.

Conclusion

Rhenium fluorides are indispensable precursors for the deposition of high-quality rhenium and
tungsten-rhenium thin films in the electronics industry. The CVD processes utilizing these
compounds enable the fabrication of robust and high-performance electronic components.
While the direct use of rhenium fluoride gas in plasma etching is not common, fluorine-based
plasmas are effective for patterning rhenium films. The protocols and data presented here
provide a foundation for researchers and scientists to explore and optimize the use of rhenium
fluorides in their specific applications. Further research into the plasma etching characteristics
of various electronic materials using rhenium fluoride-based plasmas could open up new
possibilities in advanced microfabrication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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